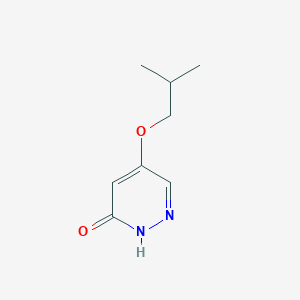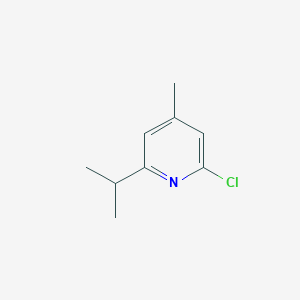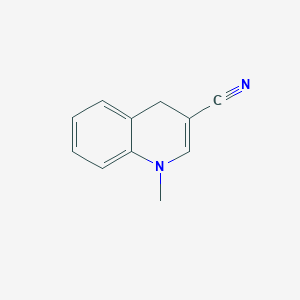![molecular formula C11H8N2 B15071518 4H-Naphtho[2,3-d]imidazole CAS No. 35731-18-1](/img/structure/B15071518.png)
4H-Naphtho[2,3-d]imidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4H-Naphtho[2,3-d]imidazole is a heterocyclic compound that features a fused ring system consisting of a naphthalene ring and an imidazole ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4H-Naphtho[2,3-d]imidazole can be synthesized through several methods. One common approach involves the reaction of 2,3-diaminonaphthalene with aromatic aldehydes in the presence of a catalyst such as copper nitrate (Cu(NO3)2.6H2O). This method is advantageous due to its short reaction times and straightforward workup .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale synthesis would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 4H-Naphtho[2,3-d]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form naphthoquinone derivatives.
Reduction: Reduction reactions can yield dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., aluminum chloride, AlCl3).
Major Products:
Applications De Recherche Scientifique
4H-Naphtho[2,3-d]imidazole has been extensively studied for its biological activities and potential therapeutic applications. Some key areas of research include:
Antibacterial and Antifungal Activities: Derivatives of this compound have shown significant activity against various bacterial and fungal strains.
Anticancer Properties: Certain naphtho[2,3-d]imidazole derivatives have demonstrated cytotoxic effects against cancer cell lines.
Material Science: This compound is also explored for its potential use in organic electronics and as a building block for advanced materials.
Mécanisme D'action
The mechanism of action of 4H-Naphtho[2,3-d]imidazole and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives inhibit bacterial enzymes, leading to antibacterial effects. The exact pathways can vary depending on the specific derivative and its target .
Comparaison Avec Des Composés Similaires
Benzimidazole: Another heterocyclic compound with a fused benzene and imidazole ring, known for its broad range of biological activities.
Imidazole: A simpler structure compared to naphtho[2,3-d]imidazole, but also widely studied for its biological properties.
Uniqueness: 4H-Naphtho[2,3-d]imidazole is unique due to its fused naphthalene ring, which imparts distinct electronic and steric properties. This makes it particularly interesting for applications requiring specific molecular interactions, such as in drug design and materials science .
Propriétés
Numéro CAS |
35731-18-1 |
|---|---|
Formule moléculaire |
C11H8N2 |
Poids moléculaire |
168.19 g/mol |
Nom IUPAC |
9H-benzo[f]benzimidazole |
InChI |
InChI=1S/C11H8N2/c1-2-4-9-6-11-10(12-7-13-11)5-8(9)3-1/h1-5,7H,6H2 |
Clé InChI |
SZNCTJHKIBEVQU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=CC=CC=C2C=C3C1=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


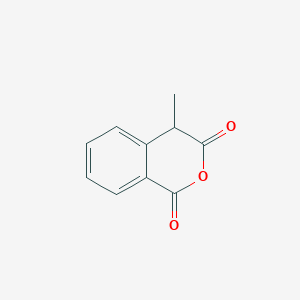


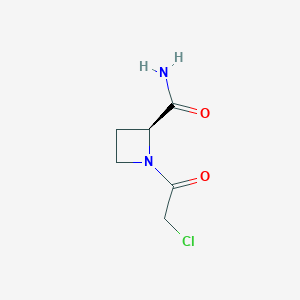

![8-Aminoimidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B15071488.png)
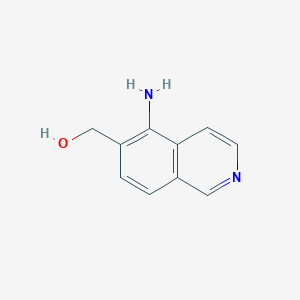
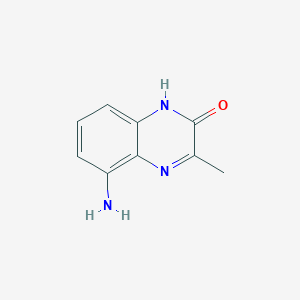

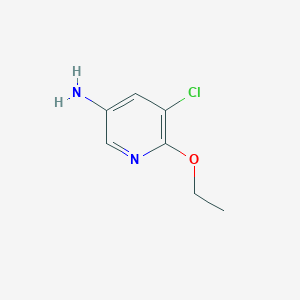
![2H-Pyrrolo[3,2-e]benzothiazole(9CI)](/img/structure/B15071524.png)
